![molecular formula C13H9ClN2O2 B12626155 2-Chloro-5-[(furo[3,2-c]pyridin-4-yl)amino]phenol CAS No. 918340-56-4](/img/structure/B12626155.png)
2-Chloro-5-[(furo[3,2-c]pyridin-4-yl)amino]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-[(furo[3,2-c]pyridin-4-yl)amino]phenol is a chemical compound that belongs to the class of heterocyclic aromatic compounds It features a chloro-substituted phenol group and a fused furo-pyridine ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[(furo[3,2-c]pyridin-4-yl)amino]phenol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furo-pyridine ring: This can be achieved through cyclization reactions involving appropriate precursors such as pyridine derivatives and furans.
Amination: The amino group is introduced through nucleophilic substitution reactions, often using amines or ammonia under controlled conditions.
Phenol formation: The phenol group can be introduced through hydroxylation reactions, typically using reagents like sodium hydroxide or other bases.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
化学反应分析
Types of Reactions
Oxidation: The phenol group can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, sodium thiolate, or alkoxides under basic conditions.
Major Products Formed
Oxidation: Quinones, hydroquinones, and other oxidized phenolic compounds.
Reduction: Amino derivatives, hydroxylamines, and other reduced forms.
Substitution: Various substituted phenols, amines, and other derivatives depending on the nucleophile used.
科学研究应用
2-Chloro-5-[(furo[3,2-c]pyridin-4-yl)amino]phenol has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound is studied for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and specialty chemicals.
作用机制
The mechanism of action of 2-Chloro-5-[(furo[3,2-c]pyridin-4-yl)amino]phenol involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Receptor Binding: It can act as an agonist or antagonist at various receptors, modulating signal transduction pathways.
DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.
相似化合物的比较
Similar Compounds
- 2-Chloro-5-[(furo[3,2-c]pyridin-4-yl)amino]benzoic acid
- 2-Chloro-5-[(furo[3,2-c]pyridin-4-yl)amino]aniline
- 2-Chloro-5-[(furo[3,2-c]pyridin-4-yl)amino]benzamide
Uniqueness
2-Chloro-5-[(furo[3,2-c]pyridin-4-yl)amino]phenol is unique due to its specific structural features, such as the chloro-substituted phenol group and the fused furo-pyridine ring system. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
CAS 编号 |
918340-56-4 |
|---|---|
分子式 |
C13H9ClN2O2 |
分子量 |
260.67 g/mol |
IUPAC 名称 |
2-chloro-5-(furo[3,2-c]pyridin-4-ylamino)phenol |
InChI |
InChI=1S/C13H9ClN2O2/c14-10-2-1-8(7-11(10)17)16-13-9-4-6-18-12(9)3-5-15-13/h1-7,17H,(H,15,16) |
InChI 键 |
WJYNTPFFLCTBCX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1NC2=NC=CC3=C2C=CO3)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![11-[(11-Hydroxyundecyl)disulfanyl]undecanoic acid](/img/structure/B12626072.png)
![Hexadecyl 4-[(4-formylphenoxy)methyl]benzoate](/img/structure/B12626079.png)
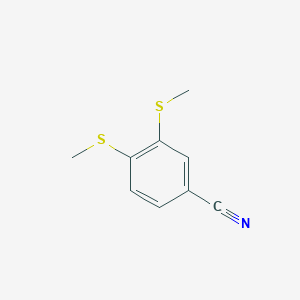
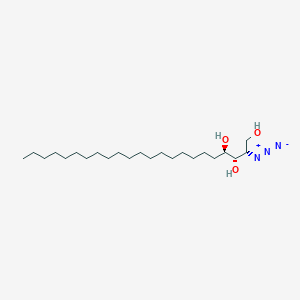
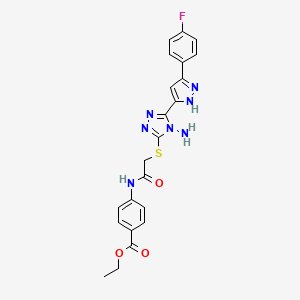
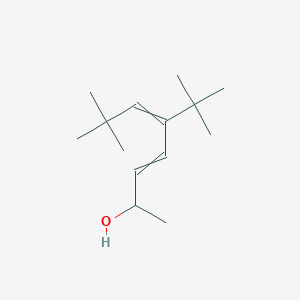
![2-[3-(3-Methylthiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B12626101.png)
![4-(4-benzyl-2-oxo-1,3-oxazolidin-3-yl)-3-[(2,6-dichloro-1-fluoro-4-phenylcyclohexa-2,4-dien-1-yl)methyl]-4-oxobutanal](/img/structure/B12626104.png)
![2-(2,3-Dihydroimidazo[1,2-c]quinazolin-5-yl)-1H-indene-1,3(2H)-dione](/img/structure/B12626111.png)
![2-[3,5-Bis(trifluoromethyl)benzene-1-sulfonyl]pyridine](/img/structure/B12626131.png)
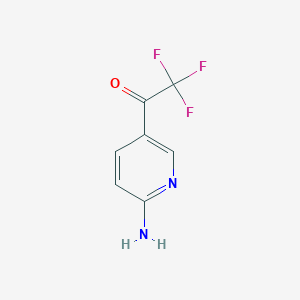
![2-Amino-5-{[(5-bromopyrazin-2-yl)amino]methyl}phenol](/img/structure/B12626154.png)

![1-Chloro-4,7,8,9,10,11-hexahydro-3H-pyrido[2,3-c]carbazol-3-one](/img/structure/B12626162.png)
